AR-C102222

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

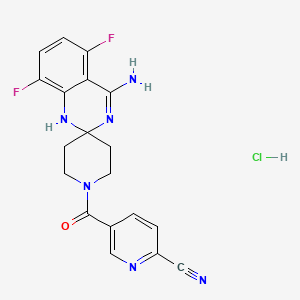

IUPAC Name |

5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N6O.ClH/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11;/h1-4,10,25H,5-8H2,(H2,23,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFMOBYDHGJDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AR-C102222: A Deep Dive into its Mechanism of Action as a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in the pathophysiology of various inflammatory and pain states. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound exerts its therapeutic effects by selectively binding to and inhibiting the activity of the iNOS enzyme. iNOS, unlike its constitutive counterparts, neuronal NOS (nNOS) and endothelial NOS (eNOS), is not typically present in resting cells. Its expression is induced by pro-inflammatory stimuli such as cytokines and microbial products. Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a highly reactive free radical that contributes to tissue damage, inflammation, and the sensitization of pain pathways.

The selectivity of this compound for iNOS over eNOS and nNOS is a critical aspect of its therapeutic potential, as the constitutive production of NO by eNOS and nNOS is essential for maintaining physiological functions such as vasodilation and neurotransmission.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters.

| Parameter | Species | iNOS | eNOS | nNOS | Selectivity (iNOS vs. eNOS) | Reference |

| IC50 | Human | Potent (nanomolar range) | Micromolar range | - | ~3000-fold | [1] |

Note: Specific IC50 values can vary depending on the assay conditions. The data presented represents a general summary of the available literature.

Signaling Pathways Modulated by this compound

By inhibiting iNOS, this compound effectively curtails the production of nitric oxide in inflammatory and pathological conditions. This has significant downstream consequences on various signaling pathways implicated in inflammation and pain.

iNOS Induction and Activation Pathway

The expression of iNOS is a tightly regulated process initiated by inflammatory signals. Understanding this pathway is crucial to appreciating the context in which this compound acts.

Figure 1: Simplified signaling pathway of iNOS induction by inflammatory stimuli.

Downstream Effects of iNOS Inhibition by this compound

Once iNOS is expressed, it catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. This compound directly targets the iNOS protein, preventing this reaction.

Figure 2: Direct inhibitory action of this compound on iNOS activity.

A key downstream signaling pathway affected by NO is the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). This pathway is involved in pain signal transmission.

Figure 3: NO/cGMP/PKG signaling pathway in pain transmission.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and cell-based assays. Below are representative protocols for key experiments.

In Vitro iNOS Enzyme Activity Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified iNOS.

Objective: To determine the IC50 value of this compound for iNOS.

Materials:

-

Purified recombinant iNOS enzyme

-

L-[3H]Arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin (cofactor)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

This compound

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, NADPH, calmodulin, and BH4.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the purified iNOS enzyme.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Start the enzymatic reaction by adding L-[3H]Arginine.

-

Allow the reaction to proceed for a specific time (e.g., 15 minutes).

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Separate the product, L-[3H]Citrulline, from the substrate, L-[3H]Arginine, using cation exchange chromatography.

-

Quantify the amount of L-[3H]Citrulline produced using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

References

AR-C102222: A Technical Guide to a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory and pain states. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound. Detailed experimental protocols from key studies are presented, alongside a quantitative summary of its inhibitory activity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile. As of the latest available information, the clinical development status of this compound has not been publicly disclosed.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a wide range of physiological and pathological processes. Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The inducible isoform, iNOS (or NOS2), is typically expressed in response to pro-inflammatory stimuli, such as cytokines and microbial products, leading to the production of large and sustained amounts of NO. This overproduction of NO by iNOS is a key contributor to the pathogenesis of inflammatory diseases and chronic pain conditions. Consequently, the selective inhibition of iNOS has emerged as a promising therapeutic strategy. This compound is a spirocyclic fluoropiperidine quinazoline derivative that has demonstrated high selectivity and potency as an iNOS inhibitor in preclinical studies.

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the activity of the iNOS enzyme. By binding to the active site of iNOS, it competitively blocks the conversion of L-arginine to L-citrulline, a reaction that produces nitric oxide. This reduction in NO synthesis in inflammatory and pain-related tissues is the primary mechanism underlying its therapeutic potential.

Quantitative Data

The inhibitory potency and selectivity of this compound against the three main NOS isoforms are summarized in the table below. The data highlights the compound's significant selectivity for iNOS over both endothelial NOS (eNOS) and neuronal NOS (nNOS).

| Enzyme | IC50 (nM) | Selectivity vs. iNOS |

| iNOS | 35 | - |

| eNOS | 105,000 | ~3000-fold |

| nNOS | 700 | ~20-fold |

Note: IC50 values for eNOS and nNOS are calculated based on the reported 3,000-fold and 20-fold selectivity, respectively, relative to the iNOS IC50 of 35 nM.

Preclinical Efficacy

This compound has demonstrated significant efficacy in various rodent models of inflammation and pain.

Inflammatory Pain

In a model of arachidonic acid-induced ear inflammation in mice, oral administration of this compound at a dose of 100 mg/kg resulted in a significant reduction in inflammation.[1]

Neuropathic Pain

In a rat model of neuropathic pain induced by L5 spinal nerve ligation (SNL), intraperitoneal administration of this compound at 30 mg/kg significantly reduced tactile allodynia.[1]

Post-operative Pain

The efficacy of this compound in a model of post-operative pain was also demonstrated, where a 30 mg/kg intraperitoneal dose significantly attenuated tactile allodynia following hindpaw incision.[1]

Inflammatory Hyperalgesia

In a rat model of Freund's complete adjuvant (FCA)-induced hyperalgesia, a 100 mg/kg oral dose of this compound was shown to attenuate mechanical hyperalgesia.[1]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Arachidonic Acid-Induced Ear Inflammation

-

Animal Model: Male ICR mice.

-

Procedure:

-

A solution of arachidonic acid (specific concentration and volume as used in the primary study) is topically applied to the inner surface of the right ear of each mouse. The left ear serves as a control.

-

This compound (100 mg/kg) or vehicle is administered orally at a specified time point before or after the arachidonic acid application.

-

At a predetermined time after induction of inflammation, the thickness of both ears is measured using a digital caliper.

-

The degree of inflammation is quantified as the difference in thickness between the right and left ears.

-

-

Endpoint: Reduction in ear edema (thickness) in the this compound-treated group compared to the vehicle-treated group.

Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is established.

-

Freund's Complete Adjuvant is injected into the plantar surface of the right hind paw to induce localized inflammation and hyperalgesia.

-

This compound (100 mg/kg) or vehicle is administered orally at specified time points following FCA injection.

-

Paw withdrawal thresholds are reassessed at various time points after drug administration.

-

-

Endpoint: Attenuation of the FCA-induced decrease in paw withdrawal threshold in the this compound-treated group compared to the vehicle group.

L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Under anesthesia, the left L5 spinal nerve is isolated and tightly ligated with silk suture.

-

A sham surgery, where the nerve is exposed but not ligated, is performed on a control group of animals.

-

Following a post-operative recovery period to allow for the development of neuropathic pain behaviors, baseline tactile allodynia is assessed using von Frey filaments.

-

This compound (30 mg/kg) or vehicle is administered intraperitoneally.

-

Tactile allodynia is reassessed at multiple time points after drug administration.

-

-

Endpoint: Increase in the paw withdrawal threshold in response to mechanical stimulation in the this compound-treated group compared to the vehicle group.

Signaling Pathways and Experimental Workflows

iNOS Signaling Pathway and Inhibition by this compound

Caption: The iNOS signaling pathway is activated by inflammatory stimuli, leading to the production of nitric oxide and subsequent pathophysiological effects. This compound selectively inhibits the iNOS enzyme, blocking this cascade.

Experimental Workflow for Preclinical Evaluation of this compound in a Neuropathic Pain Model

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of neuropathic pain, from model induction to data analysis.

Clinical Development Status

As of the latest available information, there is no publicly disclosed information regarding the clinical trial status of this compound. Searches of clinical trial registries and pharmaceutical company pipelines did not yield any results for this compound.

Conclusion

This compound is a potent and highly selective inhibitor of iNOS with demonstrated efficacy in multiple preclinical models of inflammatory and neuropathic pain. Its well-defined mechanism of action and strong preclinical data package suggest its potential as a therapeutic candidate for conditions characterized by iNOS-mediated pathology. Further investigation into its clinical development will be necessary to ascertain its therapeutic utility in humans.

References

The Discovery and Synthesis of AR-C102222: A Selective iNOS Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory and pain states. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for key in vitro and in vivo assays, a summary of its inhibitory potency and selectivity, and a visualization of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of selective iNOS inhibition.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes.[1] It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2).[2] While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling in neurotransmission and vasodilation, iNOS is expressed in response to pro-inflammatory stimuli such as cytokines and bacterial endotoxins.[1][3] The large and sustained amounts of NO produced by iNOS can be cytotoxic and contribute to the tissue damage and inflammation seen in conditions like rheumatoid arthritis, inflammatory bowel disease, and septic shock.[3]

The development of selective iNOS inhibitors is a promising therapeutic strategy for a variety of inflammatory disorders and pain.[4] this compound, a spirocyclic quinazoline derivative, has emerged as a highly selective and potent inhibitor of iNOS.[5][6] It has demonstrated significant anti-inflammatory and antinociceptive effects in several rodent models of pain and inflammation.[4] This guide details the scientific journey of this compound, from its chemical synthesis to its biological characterization.

Discovery and Synthesis

This compound belongs to the class of spirocyclic quinazoline compounds.[5] The design and synthesis of such selective iNOS inhibitors often involve an "anchored plasticity approach," where a core chemical structure binds to a conserved region of the enzyme's active site, while bulkier, rigid substituents extend into less conserved, isozyme-specific pockets.[5] This approach allows for the development of inhibitors with high selectivity for iNOS over the other NOS isoforms.

While the precise, step-by-step synthesis of this compound is proprietary, a general synthetic strategy for spiro[indole-quinazoline] derivatives, a related class of compounds, involves a one-pot multicomponent reaction.[7] This typically includes the condensation of an isatin derivative with a dimedone and a source of ammonia or an amine, often under mild, environmentally friendly conditions.[7] The synthesis of this compound, being a spirocyclic fluoropiperidine quinazoline, would likely involve a more complex, multi-step synthesis to construct the fluorinated piperidine and quinazoline ring systems with the desired stereochemistry.[6]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of iNOS, likely by competing with the natural substrate, L-arginine, for binding to the enzyme's active site.[5] The inhibition of iNOS by this compound prevents the conversion of L-arginine to L-citrulline and nitric oxide. This reduction in NO production in inflammatory conditions helps to mitigate the cytotoxic and pro-inflammatory effects of excessive NO.

The general signaling pathway for nitric oxide is initiated by the synthesis of NO by NOS enzymes. NO, being a small and diffusible molecule, can then activate soluble guanylyl cyclase (sGC) in target cells.[2] This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors, resulting in a variety of physiological responses.[2] In the context of inflammation, the high levels of NO produced by iNOS can also react with superoxide radicals to form peroxynitrite, a highly reactive and damaging molecule.[2]

Quantitative Data

This compound is distinguished by its high potency and selectivity for iNOS. The following table summarizes the key quantitative data reported for this compound and related compounds.

| Compound | Target | IC50 | Selectivity vs. eNOS | Reference |

| This compound | iNOS | Potent (nM range) | ~3000-fold | [5] |

| Quinazoline 1 | iNOS | 1.2 µM | - | [5] |

| Quinazoline 2 | iNOS | 0.2 µM | - | [5] |

| Spirocyclic Quinazoline 4 | iNOS | 10 nM | 125-fold | [5] |

| Spirocyclic Quinazoline 5 | iNOS | 20 nM | 250-fold | [5] |

Experimental Protocols

The biological activity of this compound has been characterized using a variety of in vitro and in vivo assays. The following sections provide detailed methodologies for some of the key experiments.

In Vitro iNOS Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of iNOS. A common method involves measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified recombinant iNOS enzyme

-

[³H]-L-arginine

-

NADPH

-

Cofactors (FAD, FMN, BH4, Calmodulin)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Cation exchange resin (e.g., Dowex AG 50W-X8)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and cofactors.

-

Add the purified iNOS enzyme to the reaction mixture.

-

Add varying concentrations of this compound or a vehicle control to the mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding [³H]-L-arginine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing the cation exchange resin to separate the unreacted [³H]-L-arginine (which binds to the resin) from the [³H]-L-citrulline product (which flows through).

-

Collect the eluate containing [³H]-L-citrulline.

-

Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of iNOS activity for each concentration of this compound and determine the IC50 value.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit iNOS activity in a cellular context.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS with vehicle).

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, collect the cell culture supernatant.

-

To a new 96-well plate, add 100 µL of the supernatant and 100 µL of the Griess Reagent to each well.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percent inhibition of NO production for each concentration of this compound and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic animal model of acute inflammation used to evaluate the anti-inflammatory activity of compounds.

Materials:

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

Carrageenan (1% solution in sterile saline)

-

Plethysmometer or calipers

-

This compound formulation for oral or intraperitoneal administration

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound or the vehicle control to the rats via the desired route (e.g., oral gavage).

-

After a specified pre-treatment time (e.g., 1 hour), measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[8]

-

Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage of inhibition of edema is calculated for the treated groups relative to the vehicle control group.

Conclusion

This compound is a valuable research tool and a promising therapeutic lead compound that demonstrates the potential of selective iNOS inhibition for the treatment of inflammatory diseases and pain. Its high potency and selectivity for iNOS over other NOS isoforms make it a superior candidate for further preclinical and clinical development. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of iNOS-targeted therapies. The continued investigation into compounds like this compound will undoubtedly contribute to a deeper understanding of the role of iNOS in human disease and may ultimately lead to the development of novel and effective treatments.

References

- 1. Regional Variation in Antioxidant and Anti-Inflammatory Activities of the Brown Alga Sargassum thunbergii and Mechanistic Role of Fucosterol in Inflammation Modulation [mdpi.com]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jsynthchem.com [jsynthchem.com]

- 8. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

AR-C102222: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C102222 is a potent and highly selective, orally active inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in various inflammatory and pain pathways. Its ability to competitively block iNOS with high selectivity over endothelial (eNOS) and neuronal (nNOS) isoforms makes it a valuable tool for research into the pathological roles of excessive nitric oxide (NO) production. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed methodologies for key experiments and visualizations of relevant pathways.

Chemical Properties and Structure

This compound, a spirocyclic fluoropiperidine quinazoline, possesses a unique chemical architecture that contributes to its high affinity and selectivity for the iNOS enzyme.

| Property | Value | Source |

| Chemical Name | 5-({4'-amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl}carbonyl)pyridine-2-carbonitrile hydrochloride | [1] |

| Molecular Formula | C₁₉H₁₇ClF₂N₆O | [1] |

| Molecular Weight | 418.83 g/mol | [1] |

| CAS Number | 253771-21-0 | [1] |

| SMILES String | NC1=NC2(CCN(CC2)C(=O)C2=CC=C(C#N)N=C2)NC2=C1C(F)=CC=C2F | [1] |

| InChI Key | Not explicitly found in search results. | |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C | [1] |

| Melting Point | Not explicitly found in search results. | |

| Boiling Point | Not explicitly found in search results. |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of iNOS.[2] The overproduction of nitric oxide (NO) by iNOS is a critical factor in the pathophysiology of various inflammatory conditions and pain states. By selectively blocking the active site of iNOS, this compound prevents the conversion of L-arginine to L-citrulline and NO, thereby mitigating the downstream effects of excessive NO.

The signaling pathway affected by this compound is central to the inflammatory cascade. In response to pro-inflammatory stimuli such as cytokines and bacterial endotoxins, various cells, including macrophages and neutrophils, upregulate the expression of iNOS. The resulting high concentrations of NO contribute to vasodilation, increased vascular permeability, and the formation of cytotoxic reactive nitrogen species, all of which are hallmarks of inflammation. Furthermore, NO can directly sensitize nociceptors, contributing to the perception of pain.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound was not explicitly available in the searched literature, a key publication points to a "diastereoselective synthesis of fluorinated piperidine quinazoline spirocycles."[1] Researchers interested in the synthesis would need to consult this primary literature for the specific reaction conditions and purification methods. A general workflow for the synthesis of similar complex heterocyclic compounds is outlined below.

In Vitro iNOS Inhibition Assay

The potency of this compound as an iNOS inhibitor is typically determined using an in vitro enzyme assay. The following is a general protocol based on commonly used methods.

Objective: To determine the IC₅₀ value of this compound for the inhibition of iNOS.

Materials:

-

Recombinant iNOS enzyme

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin

-

Tetrahydrobiopterin (BH₄)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

Griess Reagent (for colorimetric detection of nitrite, a stable oxidation product of NO)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and BH₄.

-

Add varying concentrations of this compound (or vehicle control) to the wells of a 96-well plate.

-

Initiate the reaction by adding the recombinant iNOS enzyme to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

-

Add Griess Reagent to each well to quantify the amount of nitrite produced.

-

Measure the absorbance at the appropriate wavelength (typically ~540 nm) using a microplate reader.

-

Calculate the percentage of iNOS inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Models of Pain and Inflammation

The anti-inflammatory and antinociceptive effects of this compound have been demonstrated in several rodent models.[3]

1. Acetic Acid-Induced Writhing Test (Visceral Pain) [4][5][6][7]

-

Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a measure of visceral pain.

-

Procedure:

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) to mice.

-

After a set pre-treatment time, inject a solution of acetic acid (e.g., 0.6% in saline) intraperitoneally.

-

Immediately place the mice in an observation chamber and count the number of writhes over a defined period (e.g., 20 minutes).

-

A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

-

2. Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia (Inflammatory Pain) [8][9][10][11][12]

-

Principle: Injection of FCA into the paw induces a localized and persistent inflammation, resulting in thermal and mechanical hyperalgesia (an increased sensitivity to painful stimuli).

-

Procedure:

-

Induce inflammation by injecting FCA into the plantar surface of one hind paw of a rat or mouse.

-

At a time point when inflammation and hyperalgesia are established (e.g., 24 hours post-FCA), administer this compound or vehicle.

-

Assess mechanical hyperalgesia using von Frey filaments (calibrated filaments applied to the paw to determine the withdrawal threshold) or thermal hyperalgesia using a plantar test device (radiant heat source applied to the paw to measure withdrawal latency).

-

An increase in the paw withdrawal threshold or latency in the this compound-treated group compared to the vehicle group indicates an antihyperalgesic effect.

-

3. Spinal Nerve Ligation (SNL) Model (Neuropathic Pain) [13][14][15][16][17]

-

Principle: Ligation of a spinal nerve (e.g., L5) in rats produces a model of neuropathic pain characterized by tactile allodynia (pain in response to a normally non-painful stimulus).

-

Procedure:

-

Surgically ligate the L5 spinal nerve.

-

Allow the animals to recover and for neuropathic pain behaviors to develop (typically several days).

-

Administer this compound or vehicle.

-

Assess tactile allodynia by measuring the paw withdrawal threshold to von Frey filaments.

-

An increase in the paw withdrawal threshold in the treated group indicates an anti-allodynic effect.

-

4. Hindpaw Incision Model (Post-Operative Pain) [18][19][20][21]

-

Principle: A surgical incision in the plantar surface of the hindpaw mimics post-operative pain, leading to mechanical allodynia and thermal hyperalgesia.

-

Procedure:

-

Make a longitudinal incision through the skin and fascia of the plantar aspect of one hindpaw in an anesthetized rodent.

-

After recovery, administer this compound or vehicle at a specific time point post-incision.

-

Measure mechanical allodynia and/or thermal hyperalgesia as described in the FCA model.

-

A reversal of the decreased withdrawal threshold or latency indicates an analgesic effect.

-

Biological Activity Data

| Assay | Species | Effect | IC₅₀ / Dose | Source |

| iNOS Inhibition | - | Potent, competitive inhibition | 37 nM | [2] |

| Arachidonic Acid-Induced Ear Inflammation | Mouse | Significant reduction in inflammation | 100 mg/kg, p.o. | [3] |

| Freund's Complete Adjuvant-Induced Hyperalgesia | Rodent | Attenuation of mechanical hyperalgesia | 100 mg/kg, p.o. | [3] |

| Acetic Acid-Induced Writhing | Mouse | Attenuation of writhing | 100 mg/kg, p.o. | [3] |

| L5 Spinal Nerve Ligation (SNL) | Rodent | Significant reduction of tactile allodynia | 30 mg/kg, i.p. | [3] |

| Hindpaw Incision (INC) | Rodent | Significant reduction of tactile allodynia | 30 mg/kg, i.p. | [3] |

Conclusion

This compound is a well-characterized and highly selective inhibitor of inducible nitric oxide synthase. Its chemical structure and properties confer potent in vitro and in vivo activity in models of inflammation and pain. The detailed experimental protocols and pathway visualizations provided in this guide are intended to support researchers in utilizing this compound as a tool to further investigate the roles of iNOS in various physiological and pathological processes and to aid in the development of novel therapeutic agents. Further research to fully elucidate its synthesis and a broader range of physicochemical properties will enhance its utility in the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. saspublishers.com [saspublishers.com]

- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Suppression of complete Freund's adjuvant-induced adjuvant arthritis by cobratoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubcompare.ai [pubcompare.ai]

- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 15. Spinal nerve ligation [bio-protocol.org]

- 16. criver.com [criver.com]

- 17. Electrophysiological characterization of spinal neuronal response properties in anaesthetized rats after ligation of spinal nerves L5-L6 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Deep hind paw incision model [protocols.io]

- 19. Comparison of Pain-Like behaviors in two surgical incision animal models in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the iNOS Signaling Pathway and the Selective Inhibitor AR-C102222

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inducible nitric oxide synthase (iNOS) signaling pathway, a critical mediator of inflammatory processes. It further details the characteristics and mechanism of action of AR-C102222, a selective inhibitor of iNOS with therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals involved in inflammation research and the development of novel anti-inflammatory drugs.

The iNOS Signaling Pathway: A Central Axis of Inflammation

Inducible nitric oxide synthase (iNOS or NOS2) is a key enzyme responsible for the production of large, sustained amounts of nitric oxide (NO), a pleiotropic signaling molecule, in response to immunological stimuli.[1] Unlike the other two isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS expression is transcriptionally regulated and is not dependent on intracellular calcium concentrations for its activity.[2] The overexpression of iNOS and the subsequent high-output of NO are implicated in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock.

The activation of the iNOS signaling pathway is a complex process initiated by pro-inflammatory cytokines and microbial products, such as lipopolysaccharide (LPS).[1][3] Two major signaling cascades converge to induce the transcription of the NOS2 gene: the Nuclear Factor-kappa B (NF-κB) pathway and the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.

NF-κB-Mediated iNOS Induction

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers, typically composed of p50 and p65 subunits, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), or by LPS through Toll-like receptor 4 (TLR4), the IκB kinase (IKK) complex is activated.[3][5] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific κB sites in the promoter region of the NOS2 gene, thereby initiating its transcription.[5][6]

JAK-STAT-Mediated iNOS Induction

The JAK-STAT pathway is another critical route for iNOS expression, particularly in response to interferons, such as Interferon-gamma (IFN-γ).[7][8] Binding of IFN-γ to its receptor activates associated Janus kinases (JAKs), typically JAK1 and JAK2.[9] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1.[9][10] Once docked, STAT1 is phosphorylated by the JAKs, leading to its dimerization and translocation to the nucleus.[9] In the nucleus, STAT1 dimers bind to specific DNA elements in the NOS2 promoter, often working in concert with other transcription factors like Interferon Regulatory Factor 1 (IRF-1), to drive iNOS transcription.[7]

This compound: A Selective iNOS Inhibitor

This compound is a potent and selective inhibitor of the iNOS enzyme.[11] Its selectivity for iNOS over the constitutive isoforms, eNOS and nNOS, is a critical feature, as indiscriminate inhibition of all NOS isoforms can lead to undesirable side effects, such as hypertension (due to eNOS inhibition) and neurological disturbances (due to nNOS inhibition).

Quantitative Data on this compound

The following tables summarize the available quantitative data for this compound, highlighting its potency and selectivity.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 (iNOS) | 0.9 µM | Human | DLD-1 cells (inhibitory activity against synthesis) | MedchemExpress |

| IC50 (iNOS) | 170 nM | Human | DLD-1 cells (inhibition after 1 hr) | MedchemExpress |

| Selectivity | >3000-fold | Human | Selectivity for iNOS over eNOS | [12] |

IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Mechanism of Action

This compound acts as a competitive inhibitor of iNOS. This means that it binds to the active site of the enzyme, the same site where the natural substrate, L-arginine, binds. By occupying the active site, this compound prevents L-arginine from binding and being converted to nitric oxide, thereby reducing the production of NO.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the iNOS pathway and its inhibitors.

Cell-Based Assay for iNOS Inhibition

This protocol describes a method to assess the inhibitory effect of compounds like this compound on iNOS activity in a cellular context.

Objective: To determine the IC50 of a test compound for iNOS inhibition in cultured macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Interferon-gamma (IFN-γ)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent System

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 105 cells/mL in DMEM and incubate overnight at 37°C in a 5% CO2 incubator.[13]

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (and a vehicle control) for 20 minutes.[13]

-

iNOS Induction: Stimulate the cells with LPS (0.1 µg/mL) and IFN-γ (50 U/mL) to induce iNOS expression.[13]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[13]

-

Nitrite Measurement (Griess Assay):

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of the Griess reagent (a mixture of equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions) to each well.[14]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540-550 nm using a microplate reader.[13][14]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of inhibition for each concentration of the test compound compared to the stimulated vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro iNOS Enzyme Activity Assay

This protocol outlines a method to directly measure the enzymatic activity of purified iNOS and the inhibitory effect of compounds.

Objective: To determine the direct inhibitory effect of a test compound on the catalytic activity of purified iNOS.

Materials:

-

Purified recombinant iNOS enzyme

-

NOS assay buffer (e.g., containing HEPES, EDTA, DTT)

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin (for some NOS isoforms, though iNOS is largely calmodulin-independent once bound)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Test compound

-

Griess Reagent System or a method to detect L-citrulline (e.g., using radiolabeled L-arginine)

-

96-well plate or microcentrifuge tubes

-

Microplate reader or scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare a reaction mixture containing NOS assay buffer, purified iNOS enzyme, and the necessary cofactors (NADPH, BH4).

-

Inhibitor Addition: Add various concentrations of the test compound or vehicle control to the reaction mixtures and pre-incubate for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate, L-arginine.

-

Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.[15]

-

Stop Reaction: Terminate the reaction, for example, by adding a stop buffer or by heat inactivation.

-

Product Detection:

-

Griess Assay: If measuring nitrite, proceed as described in the cell-based assay protocol.

-

L-Citrulline Detection: If using radiolabeled L-[3H]arginine, separate the produced L-[3H]citrulline from unreacted L-[3H]arginine using an ion-exchange resin and quantify the radioactivity using a scintillation counter.[15]

-

-

Data Analysis: Calculate the enzyme activity and the percentage of inhibition for each compound concentration. Determine the IC50 value as described previously.

In Vivo LPS-Induced Inflammation Model

This protocol provides a framework for evaluating the anti-inflammatory efficacy of an iNOS inhibitor in a rodent model of systemic inflammation.

Objective: To assess the in vivo efficacy of a test compound in reducing inflammatory markers in an LPS-induced inflammation model.

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound) formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

-

Anesthesia

-

Blood collection supplies (e.g., heparinized tubes)

-

Tissue harvesting tools

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

-

Griess Reagent System for plasma nitrite/nitrate measurement

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle to the mice at a predetermined time before LPS challenge.[16]

-

LPS Challenge: Induce systemic inflammation by intraperitoneal (i.p.) injection of a sublethal dose of LPS (e.g., 1-5 mg/kg).[16][17]

-

Monitoring: Monitor the animals for signs of sickness and record body weight changes.

-

Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), euthanize the animals and collect blood (via cardiac puncture) and tissues (e.g., liver, spleen, lung).

-

Plasma Analysis:

-

Separate plasma by centrifugation.

-

Measure cytokine levels (e.g., TNF-α, IL-6) using specific ELISA kits.

-

Measure total nitrite and nitrate levels (as an indicator of NO production) using the Griess assay after enzymatic conversion of nitrate to nitrite by nitrate reductase.

-

-

Tissue Analysis: Homogenize tissues to measure cytokine levels or perform histological analysis to assess inflammation.

-

Data Analysis: Compare the levels of inflammatory markers in the compound-treated group to the vehicle-treated LPS group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed effects.

Conclusion

The iNOS signaling pathway, primarily activated through NF-κB and JAK-STAT signaling, is a pivotal driver of inflammatory responses. The excessive production of NO by iNOS contributes significantly to the pathology of numerous inflammatory conditions. Selective inhibitors of iNOS, such as this compound, hold considerable promise as therapeutic agents by targeting this key inflammatory mediator while potentially avoiding the side effects associated with non-selective NOS inhibition. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of iNOS signaling and the preclinical evaluation of novel iNOS inhibitors. Further research into the clinical translation of selective iNOS inhibitors is warranted to explore their full therapeutic potential in managing inflammatory diseases.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. JAK/STAT signaling pathway mediates cytokine-induced iNOS expression in primary astroglial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Activation of JAK-STAT and Nitric Oxide Signaling as a Mechanism for Donor Heart Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]

The Role of iNOS in Neuropathic Pain Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of inducible nitric oxide synthase (iNOS) in the pathogenesis of neuropathic pain, drawing upon key findings from various preclinical models. This document is intended to serve as a resource for researchers and professionals in the field of pain research and drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key pathways and workflows.

Core Concepts: iNOS and Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. A growing body of evidence implicates neuroinflammation as a key driver in the initiation and maintenance of neuropathic pain states.[1][2] Central to this inflammatory cascade is the enzyme inducible nitric oxide synthase (iNOS), which produces large, sustained amounts of nitric oxide (NO), a pleiotropic signaling molecule.[3][4] While physiological levels of NO are crucial for normal neuronal function, the overproduction of NO by iNOS contributes to central sensitization, glial cell activation, and ultimately, the manifestation of pain hypersensitivity, including mechanical allodynia and thermal hyperalgesia.[3][5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the role of iNOS in different neuropathic pain models. These data highlight the consistent upregulation of iNOS and the analgesic effects of its inhibition.

Table 1: iNOS Expression in Neuropathic Pain Models

| Neuropathic Pain Model | Tissue | Method of Quantification | Fold Change in iNOS Expression (vs. Control/Sham) | Reference |

| Spinal Cord Injury (SCI) | Lumbar Spinal Cord (L4-5) | Western Blot | ~2-fold increase | [7][8][9][10][11] |

| Chronic Constriction Injury (CCI) | Spinal Cord and DRG | Immunohistochemistry, Western Blot | Increased number of iNOS-positive neurons | [12] |

| Diabetic Neuropathy | Dorsal Root Ganglia (DRG) | RT-PCR | Unchanged iNOS mRNA | [13] |

| Diabetic Neuropathy | Peripheral Nerves | RT-PCR | Decreased iNOS mRNA | [13] |

| Painful Diabetic Neuropathy | Macrophages | Immunohistochemistry | 2.1-fold higher in painful vs. painless neuropathy | [14] |

Table 2: Effects of iNOS Inhibitors on Neuropathic Pain Behavior

| Neuropathic Pain Model | iNOS Inhibitor | Administration Route | Dose | Effect on Pain Behavior | Reference |

| Spinal Cord Injury (SCI) | 1400W | Intrathecal | Not specified | Alleviated mechanical hypersensitivity | [7][8][9][10][11] |

| Spinal Nerve Axotomy | 1400W | Intraperitoneal | 20 mg/kg | Limited development of mechanical and heat hypersensitivity | [15][16] |

| Chronic Constriction Injury (CCI) | L-NIL | Intrathecal | Not specified | Reduced mechanical and thermal withdrawal thresholds | [12] |

Key Experimental Protocols

Detailed methodologies for commonly employed neuropathic pain models and analytical techniques are provided below.

Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This model is widely used to induce peripheral nerve injury and subsequent neuropathic pain behaviors.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)

-

Sterile surgical instruments

-

4-0 chromic gut sutures

-

Wound clips or sutures for skin closure

Procedure:

-

Anesthetize the rat and shave the lateral aspect of the thigh of the desired limb.

-

Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

-

Carefully free the nerve from the surrounding connective tissue.

-

Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

-

Close the muscle layer with sutures and the skin incision with wound clips or sutures.

-

Allow the animals to recover in a warm, clean cage. Pain behaviors typically develop within a few days and can persist for several weeks.[5][17][18][19][20]

Assessment of Mechanical Allodynia: Von Frey Test

This test measures the withdrawal threshold of the paw to a mechanical stimulus.

Materials:

-

Von Frey filaments of varying calibrated forces or an electronic von Frey apparatus.

-

Elevated mesh platform with individual animal enclosures.

Procedure:

-

Acclimate the rats to the testing environment and apparatus for at least 15-30 minutes before testing.

-

Position the von Frey filament perpendicular to the plantar surface of the hind paw.

-

Apply the filament with increasing force until the rat withdraws its paw. In the case of manual filaments, a positive response is a sharp withdrawal of the paw.

-

The "up-down method" is often used to determine the 50% paw withdrawal threshold. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response.[8]

-

Record the force at which the paw withdrawal occurs. A decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.[3][7][12][21]

Assessment of Thermal Hyperalgesia: Plantar Test (Hargreaves Method)

This test measures the latency of paw withdrawal from a radiant heat source.

Materials:

-

Plantar test apparatus with a radiant heat source.

-

Glass platform and individual animal enclosures.

Procedure:

-

Acclimate the rats to the testing apparatus.

-

Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.

-

Activate the heat source, which starts a timer.

-

The timer stops automatically when the rat withdraws its paw.

-

Record the paw withdrawal latency. A shorter latency in the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.[4][22][23][24][25] A cut-off time (e.g., 20-30 seconds) is typically set to prevent tissue damage.

Quantification of iNOS Protein Expression: Western Blot

This technique is used to measure the relative amount of iNOS protein in tissue samples.

Materials:

-

Spinal cord or DRG tissue lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific for iNOS.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Prepare protein lysates from the tissue of interest.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against iNOS overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[26][27][28]

Localization of iNOS Expression: Immunohistochemistry

This method allows for the visualization of iNOS protein within the cellular context of the spinal cord or DRG.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen tissue sections.

-

Antigen retrieval solution (if necessary).

-

Blocking solution (e.g., normal goat serum).

-

Primary antibody specific for iNOS.

-

Fluorescently labeled secondary antibody or a biotin-streptavidin-HRP system with a chromogenic substrate.

-

Microscope.

Procedure:

-

Prepare tissue sections on microscope slides.

-

Perform antigen retrieval if required.

-

Block non-specific binding sites.

-

Incubate sections with the primary anti-iNOS antibody.

-

Wash and incubate with the appropriate secondary antibody.

-

If using a chromogenic substrate, develop the color reaction.

-

Counterstain with a nuclear stain (e.g., DAPI or hematoxylin).

-

Mount coverslips and visualize under a microscope. Co-localization with cell-specific markers (e.g., GFAP for astrocytes, Iba1 for microglia) can identify the cell types expressing iNOS.[29][30][31][32][33]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving iNOS in neuropathic pain and a typical experimental workflow.

References

- 1. Reduced spinal microglial activation and neuropathic pain after nerve injury in mice lacking all three nitric oxide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glia as a Link between Neuroinflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 4. Ugo Basile Original Plantar Test (Hargreaves method) [ugobasile.com]

- 5. criver.com [criver.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 8. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 9. Astrocytic Inducible Nitric Oxide Synthase Upregulation Contributes to Chronic Below-Level Neuropathic Pain Following Spinal Cord Injury in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Astrocytic Inducible Nitric Oxide Synthase Upregulation Contributes to Chronic Below‐Level Neuropathic Pain Following Spinal Cord Injury in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. von-Frey Test for Mechanical Allodynia [bio-protocol.org]

- 13. Nitric oxide synthase activity and expression in experimental diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High TNF-alpha plasma levels and macrophages iNOS and TNF-alpha expression as risk factors for painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inducible nitric oxide synthase inhibition by 1400W limits pain hypersensitivity in a neuropathic pain rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 18. mdbneuro.com [mdbneuro.com]

- 19. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]

- 21. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. harvardapparatus.com [harvardapparatus.com]

- 23. maze.conductscience.com [maze.conductscience.com]

- 24. aniphy.fr [aniphy.fr]

- 25. biocompare.com [biocompare.com]

- 26. pubcompare.ai [pubcompare.ai]

- 27. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]

- 28. bitesizebio.com [bitesizebio.com]

- 29. The Role of Inducible Nitric Oxide Synthase Following Spinal Cord Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubcompare.ai [pubcompare.ai]

- 31. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 32. An Immunohistochemical Study on the Presence of Nitric Oxide Synthase Isoforms (nNOS, iNOS, eNOS) in the Spinal Cord and Nodose Ganglion of Rats Receiving Ionising Gamma Radiation to their Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Immunohistochemical labelling of spinal cord neurons involved in bladder activity [protocols.io]

AR-C102222 and Inflammatory Cytokine Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in numerous inflammatory conditions. This compound demonstrates significant anti-inflammatory and antinociceptive properties in various preclinical models by attenuating the production of pro-inflammatory mediators. This document details the mechanism of action of this compound, focusing on its role in the regulation of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). Furthermore, this guide presents quantitative data on the effects of selective iNOS inhibition on cytokine production, outlines detailed experimental protocols for relevant inflammatory models, and provides visualizations of the core signaling pathways and experimental workflows.

Introduction: The Role of iNOS in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key mediator in the inflammatory cascade is nitric oxide (NO), a signaling molecule produced by three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low levels of NO for physiological functions, iNOS is expressed in response to pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines.[1][2] This induction leads to the sustained production of high concentrations of NO, which can contribute to tissue damage and the perpetuation of the inflammatory response.[1][2]

The overexpression of iNOS has been implicated in the pathophysiology of a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. Therefore, the selective inhibition of iNOS represents a promising therapeutic strategy for the management of these conditions.

This compound: A Selective iNOS Inhibitor

This compound is a spirocyclic quinazoline derivative that has been identified as a potent and highly selective inhibitor of iNOS.[2] Its selectivity for iNOS over eNOS is a critical attribute, as non-selective NOS inhibition can lead to undesirable cardiovascular side effects due to the essential role of eNOS-derived NO in maintaining vascular homeostasis.

Mechanism of Action: Regulation of Inflammatory Cytokines

This compound exerts its anti-inflammatory effects primarily through the inhibition of iNOS, which in turn modulates the production of key pro-inflammatory cytokines. The overproduction of NO by iNOS is intricately linked to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those encoding for TNF-α, IL-1β, and IL-6.

By inhibiting iNOS, this compound disrupts a positive feedback loop where NO can further amplify NF-κB activation. This leads to a downstream reduction in the synthesis and release of these potent inflammatory cytokines, thereby dampening the overall inflammatory cascade.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound modulates inflammatory cytokine production.

References

Preclinical Profile of AR-C102222: A Selective iNOS Inhibitor for Inflammatory and Neuropathic Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory and pain states. Preclinical studies have demonstrated its efficacy in rodent models of inflammatory, neuropathic, and post-operative pain. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective iNOS Inhibition

This compound exerts its therapeutic effects through the selective inhibition of inducible nitric oxide synthase (iNOS).[1] iNOS is one of three isoforms of nitric oxide synthase, the enzyme responsible for the production of nitric oxide (NO), a key signaling molecule. While endothelial NOS (eNOS) and neuronal NOS (nNOS) are constitutively expressed and play vital physiological roles, iNOS is primarily expressed in response to pro-inflammatory stimuli such as cytokines and bacterial endotoxins. Overproduction of NO by iNOS is a major contributor to the pathophysiology of inflammation and pain.[2][3] this compound, a spirocyclic fluoropiperidine quinazoline, demonstrates remarkable selectivity for iNOS over eNOS, which is crucial for minimizing potential cardiovascular side effects associated with non-selective NOS inhibition.[4][5]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound and related iNOS inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| iNOS Selectivity vs. eNOS | 3000-fold | [4] |

| iNOS IC50 | Data not publicly available | - |

| nNOS IC50 | Data not publicly available | - |

| eNOS IC50 | Data not publicly available | - |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Species | Dose | Route | Effect | Reference |

| Arachidonic Acid-Induced Ear Inflammation | Mouse | 100 mg/kg | p.o. | Significantly reduced inflammation | [2] |

| Freund's Complete Adjuvant-Induced Mechanical Hyperalgesia | Rat | 100 mg/kg | p.o. | Attenuated hyperalgesia | [2] |

| Acetic Acid-Induced Writhing | Mouse | 100 mg/kg | p.o. | Attenuated writhing | [2] |

| L5 Spinal Nerve Ligation (Tactile Allodynia) | Rat | 30 mg/kg | i.p. | Significantly reduced allodynia | [2] |

| Hindpaw Incision (Tactile Allodynia) | Rat | 30 mg/kg | i.p. | Significantly reduced allodynia | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vivo and in vitro experiments cited in the preclinical evaluation of this compound.

In Vivo Models of Pain and Inflammation

This model assesses the anti-inflammatory properties of a compound by measuring its ability to reduce swelling in the mouse ear induced by a topical irritant.

-

Animals: Male ICR mice.

-

Procedure:

-

A solution of arachidonic acid (e.g., 2 mg in 20 µL of acetone) is applied topically to the inner and outer surfaces of the right ear. The left ear serves as a control and receives the vehicle only.

-

This compound or vehicle is administered orally (p.o.) at a specified time before the arachidonic acid application.

-

At a predetermined time point after induction of inflammation (e.g., 1 hour), the mice are euthanized.

-

A standard-sized circular biopsy is taken from both ears and weighed.

-

-

Endpoint: The degree of inflammation is quantified by the difference in weight between the right and left ear biopsies. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated group.

This model is used to evaluate the analgesic efficacy of compounds in a model of chronic inflammatory pain.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

A subcutaneous injection of Freund's Complete Adjuvant (FCA; e.g., 0.1 mL) is made into the plantar surface of the right hind paw. This induces a localized and persistent inflammation.

-

Mechanical hyperalgesia (increased sensitivity to a mechanical stimulus) is assessed at various time points after FCA injection using a device such as the Randall-Selitto apparatus or von Frey filaments.

-

This compound or vehicle is administered (e.g., orally) at a specified time before the behavioral testing.

-

-

Endpoint: The paw withdrawal threshold or latency in response to the mechanical stimulus is measured. A significant increase in the withdrawal threshold or latency in the drug-treated group compared to the vehicle group indicates an analgesic effect.

This surgical model mimics neuropathic pain in humans resulting from peripheral nerve injury.

-

Animals: Male Sprague-Dawley rats.

-

Surgical Procedure:

-

The rats are anesthetized.

-

A dorsal midline incision is made to expose the L5 and L6 vertebrae.

-

The L6 transverse process is removed to expose the L5 and L6 spinal nerves.

-

The L5 spinal nerve is isolated and tightly ligated with a silk suture.

-

The muscle and skin are then closed.

-

-

Behavioral Assessment:

-

Tactile allodynia (pain in response to a normally non-painful stimulus) is assessed using von Frey filaments of varying bending forces applied to the plantar surface of the ipsilateral hind paw.

-

This compound or vehicle is administered (e.g., intraperitoneally) prior to behavioral testing.

-

-

Endpoint: The paw withdrawal threshold (the lowest force of von Frey filament that elicits a withdrawal response) is determined. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-allodynic effect.

In Vitro Assays

This assay directly measures the ability of a compound to inhibit the enzymatic activity of iNOS.

-

Enzyme Source: Recombinant human or murine iNOS.

-

Assay Principle: The conversion of radiolabeled L-arginine to L-citrulline by iNOS is measured.

-

Procedure:

-

The reaction mixture contains purified iNOS enzyme, cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin), and calmodulin in a suitable buffer.

-

This compound at various concentrations is pre-incubated with the enzyme mixture.

-

The reaction is initiated by the addition of [³H]L-arginine.

-

After a specific incubation period, the reaction is stopped, and the radiolabeled L-citrulline is separated from unreacted L-arginine using an ion-exchange resin.

-

-

Endpoint: The amount of [³H]L-citrulline produced is quantified by liquid scintillation counting. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated.

This assay measures the inhibition of NO production in cells stimulated to express iNOS.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or other suitable cells.

-

Assay Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Procedure:

-

Cells are plated in multi-well plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of this compound for a specified period.

-

iNOS expression and NO production are induced by stimulating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The Griess reagent is added to the supernatant, and the absorbance is measured at a specific wavelength (e.g., 540 nm).

-

-

Endpoint: The concentration of nitrite is determined from a standard curve. The percentage inhibition of NO production by this compound is calculated relative to the stimulated, vehicle-treated cells.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the action of this compound.

iNOS Induction and NO Production Pathway

This pathway shows the upstream signaling events leading to the expression of iNOS and subsequent production of nitric oxide in response to inflammatory stimuli.

Caption: Upstream signaling pathways leading to iNOS induction.

Downstream Effects of iNOS-Derived NO in Pain and Inflammation

This diagram illustrates the downstream consequences of elevated NO production by iNOS, leading to inflammation and pain, and how this compound intervenes in this process.

Caption: Downstream signaling of iNOS-derived nitric oxide.

Experimental Workflow for In Vivo Efficacy Studies

This diagram outlines the general workflow for conducting in vivo efficacy studies of this compound in animal models of pain and inflammation.

Caption: General workflow for in vivo efficacy testing.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for inflammatory and neuropathic pain. Its high selectivity for iNOS suggests a favorable safety profile compared to non-selective NOS inhibitors. The in vivo studies have consistently demonstrated its ability to attenuate pain and inflammation in relevant animal models. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical translation of this compound and other selective iNOS inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic profile and to confirm its efficacy and safety in human clinical trials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]